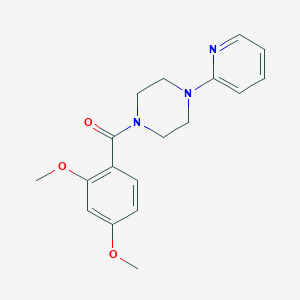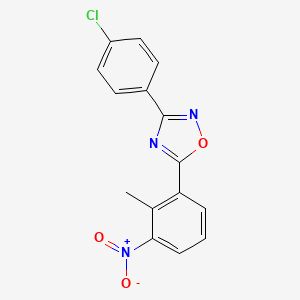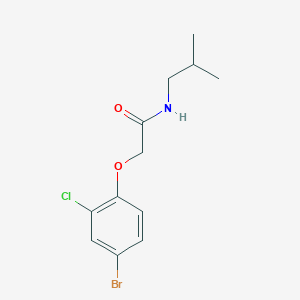![molecular formula C13H16N2O B5708358 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that belongs to the class of imidazole derivatives. DMPEI has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole exerts its biological effects by binding to the orthosteric site of GPR35, which leads to the activation of downstream signaling pathways such as the Gαq/11-PLCβ-IP3-DAG pathway and the β-arrestin pathway. The activation of these pathways can result in various physiological responses such as calcium mobilization, cytokine production, and cell migration.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and pain sensation. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to induce the production of pro-inflammatory cytokines such as IL-6 and IL-8, as well as the migration of immune cells such as monocytes and macrophages. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has also been shown to enhance the sensitivity of nociceptive neurons to painful stimuli, leading to increased pain perception.
Advantages and Limitations for Lab Experiments
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for GPR35, as well as its stability and solubility in aqueous solutions. However, 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole also has some limitations, including its potential toxicity and off-target effects, as well as the lack of structural information on GPR35.
Future Directions
There are several future directions for the study of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and its potential applications in scientific research. One direction is to further elucidate the structure and function of GPR35 and its interactions with 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and other ligands. Another direction is to explore the therapeutic potential of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and other GPR35 agonists in various diseases such as inflammatory bowel disease, cancer, and neurological disorders. Additionally, the development of more selective and potent GPR35 ligands could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
Synthesis Methods
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol, which is then reacted with imidazole in the presence of a dehydrating agent to yield 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole. The purity and yield of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole can be optimized through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been widely used in scientific research as a potential ligand for G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a crucial role in cellular signaling pathways. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to selectively activate GPR35, a GPCR that is involved in various physiological processes such as immune response, inflammation, and pain sensation. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has also been used as a tool compound to study the structure and function of GPCRs, as well as to develop novel therapeutics for various diseases.
properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-3-4-13(9-12(11)2)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKFUZSRFSKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)



![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)

![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
